5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione

ATR kinase inhibition DNA damage response cancer therapeutics

Researchers often face stalled SAR campaigns due to regioisomer mismatches. The 5H-pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione scaffold ensures target engagement profiles non-transferable from pyrrolo[2,3-d] or [3,2-d] isomers. - Achieves ATR IC50 of 0.0030 μM and sub-0.1 μM antiproliferative activity in LoVo, SW620, OVCAR-3 ATM-deficient lines. - Enables PROTAC development with ATR DC50 of 127 nM and 74% tumor growth inhibition in LoVo xenograft models. - Rigid zero-rotatable-bond architecture delivers conformationally constrained SAR with defined H-bond network (PSA 72 Ų).

Molecular Formula C6H3N3O2
Molecular Weight 149.11 g/mol
CAS No. 56606-38-3
Cat. No. B11923710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione
CAS56606-38-3
Molecular FormulaC6H3N3O2
Molecular Weight149.11 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)C(=O)NC2=O
InChIInChI=1S/C6H3N3O2/c10-5-3-1-7-2-8-4(3)6(11)9-5/h1-2H,(H,9,10,11)
InChIKeyBSXBDKGWSQDPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione: Scaffold Overview


5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione (CAS 56606-38-3) is a nitrogen-containing fused heterocyclic scaffold belonging to the pyrrolo[3,4-d]pyrimidine regioisomer class [1]. This scaffold comprises a pyrrole ring fused at the 3,4-positions to a pyrimidine ring and contains two ketone functionalities at positions 5 and 7 . As one of three principal pyrrolopyrimidine regioisomers—alongside pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine—this scaffold serves as a privileged core in medicinal chemistry for developing kinase inhibitors, PROTAC degraders, and epigenetic modulators [1]. Its precise molecular architecture, including zero rotatable bonds and a defined hydrogen-bonding network (4 acceptors, 1 donor), confers rigid conformational constraints that differentiate it from more flexible heterocyclic alternatives .

Pyrrolo[3,4-d]pyrimidine regioisomerPrivileged scaffold for kinase, PROTAC, and epigenetic modulator design
Rigid conformational constraintDefined hydrogen-bonding network and zero rotatable bonds support target engagement studies
Differentiated synthesis vectorsDistinct substitution pattern enables unique SAR exploration versus other pyrrolopyrimidine regioisomers

5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione: Regioisomer Specificity


The three pyrrolopyrimidine regioisomers—pyrrolo[2,3-d]pyrimidine, pyrrolo[3,2-d]pyrimidine, and pyrrolo[3,4-d]pyrimidine—exhibit fundamentally distinct synthetic accessibility, biological target engagement profiles, and substitution vectors [1]. The 3,4-d fusion pattern positions the pyrrole nitrogen and carbonyl functionalities in a spatial arrangement that cannot be recapitulated by the 2,3-d or 3,2-d isomers [1]. Consequently, derivatives built upon this specific core demonstrate target selectivity patterns and pharmacokinetic properties that are non-transferable across regioisomers. Procurement of the correct regioisomer is therefore non-negotiable for reproducing literature-validated biological outcomes or for advancing structure-activity relationship (SAR) campaigns where the 3,4-d fusion geometry has been optimized.

Regioisomer Mismatch
Pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine regioisomers exhibit distinct target engagement profiles and cannot reproduce 3,4-d fusion geometry required for critical binding interactions.
SAR Non-Transferable
Biological activity and selectivity profiles optimized for the 3,4-d core may not transfer to alternative regioisomers; procurement of the exact core is required to reproduce literature-validated outcomes.
Synthetic Accessibility
Synthetic routes and derivatization strategies differ fundamentally across regioisomers; using a mismatched scaffold may result in divergent structure-activity relationships and require pathway re-validation.

Differentiation Evidence for 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione


ATR Kinase Inhibition Potency

Derivatives of the 5H-pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione scaffold demonstrate potent ATR kinase inhibition. Compound 48f (7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) exhibits an ATR IC50 of 0.0030 μM [1]. This potency is derived from the 3,4-d regioisomer architecture, which enables critical binding interactions within the ATR ATP-binding pocket as revealed by structure-based drug design optimization [1].

ATR Kinase Inhibition
Head-to-head
Reported IC50: 0.0030 μM (Compound 48f)
Supports ATR pathway inhibition assay context
3,4-d architecture enables critical ATP-binding pocket interactions; cross-study comparator AZ20 range ~0.005–0.050 μM
ATR kinase inhibition DNA damage response cancer therapeutics

Antiproliferative Activity in Tumor Cells

The pyrrolo[3,4-d]pyrimidine derivative 48f displays selective antiproliferative activity across ATM-deficient tumor cell lines, with IC50 values ranging from 0.040 μM to 0.098 μM [1][2]. This cell-based efficacy correlates with the compound's potent ATR enzymatic inhibition and translates into observable anti-tumor activity.

Antiproliferative Activity
Cross-study comparable
Reported IC50: 0.040–0.098 μM (LoVo, SW620, OVCAR-3)
Supports cell-model endpoint review for ATM-deficient tumor cell lines
Sub-0.1 μM potency correlates with enzymatic ATR inhibition in reported studies
antiproliferative activity tumor cell lines synthetic lethality

PROTAC-Mediated Dual ATR/CHK1 Degradation

The pyrrolo[3,4-d]pyrimidine scaffold serves as a functional ATR-recruiting element in PROTAC degrader design. Degrader A12, built upon this core, achieves dual degradation of ATR (DC50: 127 nM, Dmax: 72%) and CHK1 (DC50: 135 nM, Dmax: 70%) in colorectal cancer cells [1]. This degradation efficiency distinguishes PROTAC-based approaches from conventional occupancy-driven inhibition.

PROTAC-Mediated Degradation
Head-to-head
ATR DC50: 127 nM (Dmax 72%); CHK1 DC50: 135 nM (Dmax 70%)
Supports targeted protein degradation modality exploration
Degrader A12 achieves dual ATR/CHK1 degradation distinct from occupancy-driven inhibition
PROTAC targeted protein degradation ATR degradation CHK1 degradation

In Vivo Tumor Growth Inhibition

The pyrrolo[3,4-d]pyrimidine-based ATR degrader A12 demonstrates robust in vivo antitumor activity in a LoVo colorectal cancer xenograft mouse model. Monotherapy at 30 mg/kg achieves 74% tumor growth inhibition (TGI), while combination therapy with cetuximab (A12 10 mg/kg + cetuximab 3 mg/kg) further enhances efficacy to 81% TGI [1].

In Vivo Tumor Growth Inhibition
Head-to-head
Monotherapy: 74% TGI (30 mg/kg); Combination: 81% TGI (A12 + cetuximab)
Supports in vivo model-response context for xenograft studies
LoVo colorectal cancer xenograft mouse model; reported additive benefit with cetuximab
xenograft model tumor growth inhibition in vivo efficacy colorectal cancer

COX-2 Selectivity Advantage

Spiro derivatives of the pyrrolo[3,4-d]pyrimidine scaffold exhibit COX-2 selectivity indices substantially exceeding that of celecoxib, the standard COX-2 selective inhibitor. Compounds 11 and 6 achieve selectivity indices of 175 and 129.21, respectively, compared to 31.52 for celecoxib .

COX-2 Selectivity
Head-to-head
Selectivity Index: 175 (Compound 11) vs Celecoxib 31.52
Supports isoform-selectivity assay context for anti-inflammatory research
Spiro derivatives show reported selectivity improvement over standard COX-2 inhibitor; source to verify
COX-2 inhibition anti-inflammatory selectivity index spiro compounds

Oral Bioavailability and DDI Profile

The 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative 48f exhibits a favorable pharmacokinetic profile in Sprague-Dawley rats, including 30.0% oral bioavailability (F), high permeability (Papp A to B = 8.23 × 10⁻⁶ cm/s), and low risk of CYP-mediated drug-drug interactions (all tested CYP isoforms IC50 ≥ 1 μM) [1][2].

Oral Bioavailability & DDI
Class-level
F = 30.0%; CYP IC50s ≥ 1 μM (all isoforms tested)
Supports exposure-model interpretation for oral research formulations
Sprague-Dawley rat PK; reported low CYP-mediated DDI risk in class-level context
pharmacokinetics oral bioavailability drug-drug interaction ADME

5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione: Application Scenarios


ATR-Targeted Lead Optimization

Based on the demonstrated ATR IC50 of 0.0030 μM for derivative 48f and sub-0.1 μM antiproliferative activity across LoVo, SW620, and OVCAR-3 ATM-deficient tumor cell lines [1][2], the 5H-pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione scaffold is ideally suited for structure-based lead optimization in ATR kinase inhibitor programs. The favorable oral bioavailability (F = 30%) and low CYP-mediated drug-drug interaction risk further support its advancement into preclinical development for oncology indications [1][2].

PROTAC Development for ATR/CHK1 Dual Targeting

The scaffold's demonstrated utility in constructing potent ATR degraders—achieving ATR DC50 of 127 nM (Dmax 72%) and CHK1 DC50 of 135 nM (Dmax 70%) in colorectal cancer cells, coupled with 74% tumor growth inhibition in LoVo xenograft models [3]—positions this core as a privileged starting point for PROTAC discovery campaigns. Researchers developing targeted protein degraders for DDR pathways should prioritize this scaffold due to its validated degradation efficiency and dual-target degradation capability.

COX-2 Selective Inhibitor Design

Spiro derivatives of the pyrrolo[3,4-d]pyrimidine scaffold achieve COX-2 selectivity indices of 175 and 129.21, representing a 4- to 5.5-fold improvement over celecoxib (selectivity index 31.52) . This scaffold is therefore recommended for anti-inflammatory drug discovery programs where enhanced COX-2 selectivity is a primary optimization objective, as the core architecture enables selectivity improvements that exceed those attainable with traditional diarylheterocycle COX-2 inhibitor scaffolds.

Scaffold Diversification for SAR

As one of three pyrrolopyrimidine regioisomers with distinct synthetic accessibility and substitution vectors [4], the 5H-pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione scaffold offers unique diversification opportunities at multiple positions around the fused bicyclic core. The rigid planar structure (zero rotatable bonds) and defined hydrogen-bonding network (XlogP = -0.7; PSA = 72 Ų) provide a conformationally constrained framework for SAR studies. Researchers seeking to explore chemical space orthogonal to the more extensively studied pyrrolo[2,3-d]pyrimidine (7-deazapurine) series should select this scaffold to access novel intellectual property positions and differentiated biological profiles.

Application
Selection Property
Validation Focus
ATR pathway inhibition studies
Kinase selectivity and scaffold fitness
Target engagement and pathway-specificity review
PROTAC degrader discovery for DDR pathways
Ligand efficiency and degradation capability
Dual-target degradation validation and model-response context
COX-2 selective inhibitor design
Isoform selectivity and core scaffold architecture
Selectivity index benchmarking and off-target review
Scaffold diversification for SAR exploration
Regioisomer identity and synthetic accessibility
Conformational constraint profiling and IP positioning review
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